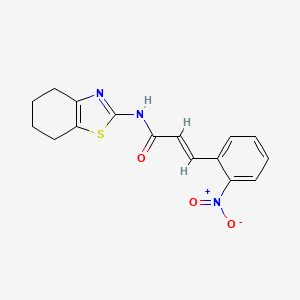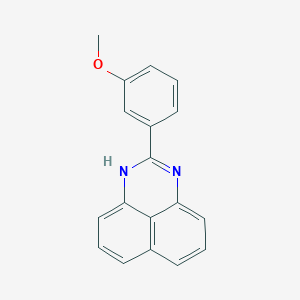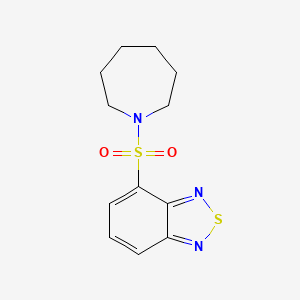![molecular formula C17H16ClN3O3 B5853865 N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide](/img/structure/B5853865.png)
N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide, also known as CPCA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CPCA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 398.88 g/mol.
Wirkmechanismus
The mechanism of action of N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC plays a critical role in regulating gene expression and is often overexpressed in cancer cells. By inhibiting HDAC, this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, the suppression of tumor growth, and the induction of apoptosis. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cells, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its clinical applications.
Zukünftige Richtungen
There are several future directions that researchers can take in studying N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide. One potential direction is to investigate the use of this compound in combination with other anti-cancer drugs to enhance its efficacy and reduce toxicity. Additionally, researchers can explore the potential use of this compound in other fields of research, such as neurodegenerative diseases and autoimmune disorders.
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its potent anti-cancer properties and mechanism of action make it a promising candidate for further research. However, further studies are needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide involves the reaction of 4-chlorophenylacetic acid with hydrazine hydrate in the presence of a suitable catalyst. The resulting product is then further reacted with 4-nitrophenyl isocyanate to obtain this compound. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells.
Eigenschaften
IUPAC Name |
N-[4-[[[2-(4-chlorophenyl)acetyl]amino]carbamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-11(22)19-15-8-4-13(5-9-15)17(24)21-20-16(23)10-12-2-6-14(18)7-3-12/h2-9H,10H2,1H3,(H,19,22)(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQIXRBIDPIUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide](/img/structure/B5853800.png)








![2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5853838.png)
![ethyl 4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5853848.png)

![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5853861.png)